1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one
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Overview
Description
1-(4-Amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one is an organic compound with a unique structure that includes an azetidinone ring substituted with an amino group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one typically involves the reaction of 4-amino-2-ethoxybenzaldehyde with a suitable azetidinone precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity. For instance, the use of sodium borohydride as a reducing agent can facilitate the formation of the azetidinone ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines .
Scientific Research Applications
1-(4-Amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethoxyphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
4-Chloro-2,5-dimethoxyaniline: Used in the synthesis of organic pigments and dyes.
2-[4-[[4-(4-ethoxyphenyl)-1-phthalazinyl]amino]phenoxy]acetamide: Utilized in various chemical applications.
Uniqueness: 1-(4-Amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one is unique due to its azetidinone ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
CAS No. |
2411221-22-0 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one |
InChI |
InChI=1S/C13H18N2O2/c1-4-17-11-7-9(14)5-6-10(11)15-8-13(2,3)12(15)16/h5-7H,4,8,14H2,1-3H3 |
InChI Key |
JHSJAVHJAZMBPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)N2CC(C2=O)(C)C |
Purity |
95 |
Origin of Product |
United States |
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